molecular formula C15H16O2 B1676900 Nabumetone CAS No. 42924-53-8

Nabumetone

Cat. No. B1676900
CAS RN: 42924-53-8
M. Wt: 228.29 g/mol
InChI Key: BLXXJMDCKKHMKV-UHFFFAOYSA-N
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Description

Nabumetone is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain and help relieve symptoms of arthritis (osteoarthritis and rheumatoid arthritis), such as inflammation, swelling, stiffness, and joint pain . It is a prodrug that is rapidly metabolized in the liver to the active metabolite, 6-methoxy-2-naphthyl acetic acid .


Molecular Structure Analysis

Nabumetone has a molecular formula of C15H16O2 and a molecular weight of 228.29 g/mol . It is a methyl ketone that is 2-butanone in which one of the methyl hydrogens at position 4 is replaced by a 6-methoxy-2-naphthyl group .


Chemical Reactions Analysis

The structure and several spectroscopic features along with reactivity parameters of Nabumetone have been studied using experimental techniques and tools derived from quantum chemical calculations .


Physical And Chemical Properties Analysis

Nabumetone has a molecular formula of C15H16O2 and a molecular weight of 228.29 g/mol . It is a non-acidic NSAID prodrug .

Scientific Research Applications

Pharmacological Profile and Mechanism of Action

Nabumetone is distinguished by its prodrug status, undergoing extensive first-pass metabolism to form its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent cyclo-oxygenase-2 (COX-2) inhibitor. Its non-acidic nature and selective COX-2 inhibition profile contribute to its lower risk of gastrointestinal side effects compared to nonselective COX inhibitors. Nabumetone's pharmacological effects include reducing inflammation and pain in conditions such as osteoarthritis and rheumatoid arthritis (Hedner et al., 2004).

Therapeutic Use in Rheumatic Diseases

Clinical evaluations of nabumetone have demonstrated its effectiveness in reducing symptoms of rheumatoid arthritis and osteoarthritis, comparable to aspirin, diclofenac, ibuprofen, and other NSAIDs, but with a favorable safety profile, especially regarding gastrointestinal tolerability. Nabumetone's efficacy extends to a variety of rheumatic conditions, including ankylosing spondylitis and soft tissue injuries, offering a valuable option for long-term management of these diseases (Friedel et al., 1993).

Vascular and Hemostatic Safety

Nabumetone's impact on vascular responses and hemostasis has been studied, showing little to no effect on renal function and platelet aggregation. This highlights its potential for use in patients with cardiovascular risks and during the perioperative period, offering a safer alternative to other NSAIDs that may adversely affect hemostasis (Olsen et al., 1999; Schnitzer et al., 1998).

Research on Transdermal Delivery Systems

Innovations in nabumetone delivery methods have been explored, including the development of microemulsion-based transdermal delivery systems. These systems aim to improve solubility and enhance the drug's efficacy and tolerability, especially for patients with gastrointestinal sensitivities or those seeking alternative administration routes (Jagdale et al., 2018).

Safety And Hazards

Nabumetone can increase the risk of fatal heart attack or stroke. It should not be used just before or after heart bypass surgery. It may also cause stomach or intestinal bleeding, which can be fatal . The most frequent adverse effects are those commonly seen with COX inhibitors, which include diarrhea, dyspepsia, headache, abdominal pain, and nausea .

properties

IUPAC Name

4-(6-methoxynaphthalen-2-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXXJMDCKKHMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045472
Record name Nabumetone
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Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nabumetone
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Solubility

Practically insoluble, 1.93e-03 g/L
Record name Nabumetone
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Mechanism of Action

Nabumetone's active metabolite, 6-MNA, is an inhibitor of both COX-1 and COX-2 although it exhibits some COX-2 selectivity. Inhibition of COX-1 and COX-2 reduces conversion of arachidonic acid to PGs and thromboxane (TXA2). This reduction in prostanoid production is the common mechanism that mediates the effects of nambutone. PGE2 is the primary PG involved in modulation of nociception. It mediates peripheral sensitization through a variety of effects. PGE2 activates the Gq-coupled EP1 receptor leading to increased activity of the inositol trisphosphate/phospholipase C pathway. Activation of this pathway releases intracellular stores of calcium which directly reduces action potential threshold and activates protein kinase C (PKC) which contributes to several indirect mechanisms. PGE2 also activates the EP4 receptor, coupled to Gs, which activates the adenylyl cyclase/protein kinase A (AC/PKA) signaling pathway. PKA and PKC both contribute to the potentiation of transient receptor potential cation channel subfamily V member 1 (TRPV1) potentiation, which increases sensitivity to heat stimuli. They also activate tetrodotoxin-resistant sodium channels and inhibit inward potassium currents. PKA further contributes to the activation of the P2X3 purine receptor and sensitization of T-type calcium channels. The activation and sensitization of depolarizing ion channels and inhibition of inward potassium currents serve to reduce the intensity of stimulus necessary to generate action potentials in nociceptive sensory afferents. PGE2 act via EP3 to increase sensitivity to bradykinin and via EP2 to further increase heat sensitivity. Central sensitization occurs in the dorsal horn of the spinal cord and is mediated by the EP2 receptor which couples to Gs. Pre-synaptically, this receptor increases the release of pro-nociceptive neurotransmitters glutamate, CGRP, and substance P. Post-synaptically it increases the activity of AMPA and NMDA receptors and produces inhibition of inhibitory glycinergic neurons. Together these lead to a reduced threshold of activating, allowing low intensity stimuli to generate pain signals. PGI2 is known to play a role via its Gs-coupled IP receptor although the magnitude of its contribution varies. It has been proposed to be of greater importance in painful inflammatory conditions such as arthritis. By limiting sensitization, both peripheral and central, via these pathways NSAIDs can effectively reduce inflammatory pain. PGI2 and PGE2 contribute to acute inflammation via their IP and EP2 receptors. Similarly to β adrenergic receptors these are Gs-coupled and mediate vasodilation through the AC/PKA pathway. PGE2 also contributes by increasing leukocyte adhesion to the endothelium and attracts the cells to the site of injury. PGD2 plays a role in the activation of endothelial cell release of cytokines through its DP1 receptor. PGI2 and PGE2 modulate T-helper cell activation and differentiation through IP, EP2, and EP4 receptors which is believed to be an important activity in the pathology of arthritic conditions. By limiting the production of these PGs at the site of injury, NSAIDs can reduce inflammation. PGE2 can cross the blood-brain barrier and act on excitatory Gq EP3 receptors on thermoregulatory neurons in the hypothalamus. This activation triggers an increase in heat-generation and a reduction in heat-loss to produce a fever. NSAIDs prevent the generation of PGE2 thereby reducing the activity of these neurons. The adverse effects of NSAIDs stem from the protective and regulatory roles of prostanoids which have been well-characterized. PGI2 and PGE2 regulate blood flow to the kidney by similar mechanisms to the vasodilation they produce in inflammation. Prevention of this regulation by NSAIDs produces vasoconstriction which limits renal function by reducing blood flow and the hydrostatic pressure which drives filtration. PGE2 also regulates gastric protection via EP3 receptors which are, in this location, coupled to Gi which inhibits the AC/PKA pathway. This reduces the secretion of protons by H+/K+ ATPase in parietal cells and increases the secretion of mucus and HCO3- by superficial endothelial cells. Disruption of this protective action by NSAIDs lead to ulceration of the gastric mucosa. Lastly, disruption of PGI2, which opposes platelet aggregation, generation by COX-2 selective agents leads to an imbalance with TXA2 generated by COX-1, which promotes aggregation of platelets, leading to increased risk of thrombosis. Since nabumetone is somewhat COX-2 selective it is thought to promote this imbalance and increase thrombotic risk.
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Product Name

Nabumetone

CAS RN

42924-53-8
Record name Nabumetone
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Record name Nabumetone [USAN:USP:INN:BAN:JAN]
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Record name Nabumetone
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Record name 4-(6-methoxy-2-naphthyl)-2-butanone
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Melting Point

78-82
Record name Nabumetone
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Synthesis routes and methods I

Procedure details

4-(6-Methoxy-2-naphthyl)-3-butene-2-one (32 g) in ethyl acetate (500 ml) was shaken at room temperature over 10% Pd/C (3 g) under atmospheric pressure hydrogen until no further uptake of hydrogen occurred to yield 4-(6-methoxy-2-naphthyl)butan-2-one (22.5 g), mp. 78.5° C.
Quantity
32 g
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3 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

48 Grams (0.150 moles) of 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one, 6.1 g of sodium acetate hydrate containing 32.4% of water, equivalent to 0.050 moles of sodium acetate, 4 g of a 50% suspension in water of 10% palladium on carbon, equivalent to 0.0019 moles of palladium, and 500 ml of methanol are put in a hydrogenator. The hydrogenator is washed with nitrogen in order to eliminate the oxygen and then hydrogen is introduced at the pressure of 2 atmospheres. The temperature of reaction is kept at 40° C. for a period of time of 6 hours, then the hydrogen is let off, the hydrogenator is washed with nitrogen and the reaction mixture is filtered to eliminate the catalyst. The solution is brought to pH 6 with a 5% aqueous solution of sodium hydroxide and concentrated under vacuum. The oily residue is dissolved into 130 ml of isopropanol and 30 ml of N,N-dimethylformamide and the solution is added with 45 ml of water and 17.6 g of sodium bisulfite obtaining a suspension that is stirred for one hour at 60° C., then is cooled to 5° C. and is filtered. The obtained solid is washed with 75 ml of methanol, suspended in 200 ml of a 5% aqueous solution of sodium hydroxide and kept under stirring at room temperature for three hours. The suspension is then filtered, the solid is washed with water until neutrality and dried in oven under vacuum obtaining 18 g of product with a yield equal to 52.8%.
Name
4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one
Quantity
0.15 mol
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Reaction Step One
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500 mL
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6.1 g
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reactant
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0.05 mol
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Synthesis routes and methods IV

Procedure details

49.44 Grams (0.154 moles) of 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one, 12.24 g (0.149 moles) of anhydrous sodium acetate, 4 g of a 50% suspension in water of 5% palladium on carbon, equivalent to 0.00094 moles of palladium and 400 ml of isopropanol are put into a hydrogenator. The hydrogenator is washed with nitrogen in order to eliminate the oxygen and then hydrogen is introduced at the pressure of 2.5 atmospheres. For a period of time of 9 hours the temperature of reaction is kept at 50° C., then the hydrogen is let off, the hydrogenator is washed with nitrogen and the reaction mixture is filtered in order to eliminate the catalyst. The solution is concentrated to 130 ml, diluted with 45 ml of water, heated to 60° C. and added with 18.2 g of sodium metabisulfite. The reaction mixture is kept for one hour at 60° C. and then is cooled to 0° C. The so obtained suspension is kept at 0° C. for two hours and then is filtered; the solid is washed with 60 ml of isopropanol cooled to 0° C. and then is suspended in a mixture made by 70 ml of a 10% aqueous solution of sodium hydroxide and 270 ml of toluene. The reaction mixture is stirred for one hour and half at room temperature, then is heated at 60° C. and the layers are separated. The organic phase is washed with 60 ml of water and is concentrated under vacuum at 60° C. until an oil is obtained which solidifies by cooling. The solid is dissolved at 60° C. in 40 ml of isopropanol and the resulting solution is cooled to 0° C. in two hours. The obtained suspension is kept for one hour at this temperature, filtered, washed with 10 ml of cold isopropanol and dried in oven under vacuum until constant weight. 26.3 Grams of nabumetone are obtained with a yield equal to 74.8%.
Name
4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one
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0.154 mol
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12.24 g
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40 mL
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0.00094 mol
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400 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,100
Citations
SL Dahl - Annals of Pharmacotherapy, 1993 - journals.sagepub.com
… of nabumetone for treating symptoms of RA and OA has been established in controlled clinical trials. Nabumetone also … Adverse effects associated with nabumetone are similar to those …
Number of citations: 38 journals.sagepub.com
RF Willkens - Drugs, 1990 - Springer
… in US clinical trials of nabumetone on 1912 patients from August … could increase the dosage of nabumetone to 1500 or 2000mg if … in patients treated with nabumetone. Overall, only 7 …
Number of citations: 26 link.springer.com
NM Davies - Clinical pharmacokinetics, 1997 - Springer
… of nabumetone,[4] however, this article does not discus in detail the unique features ascribed to the clinical pharmacokinetics of nabumetone … pharmacokinetics of nabumetone and its …
Number of citations: 59 link.springer.com
FR Mangan, JD Flack, D Jackson - The American Journal of Medicine, 1987 - Elsevier
… After absorption, nabumetone undergoes … nabumetone, is a potent inhibitor of prostaglandin synthesis and is considered to be the active anti-inflammatory metabolite. Nabumetone is …
Number of citations: 57 www.sciencedirect.com
JQ Huang, S Sridhar, RH Hunt - The American journal of medicine, 1999 - Elsevier
… treated with a comparator NSAID than with nabumetone. Significantly fewer treatment-related … with nabumetone than with a comparator NSAID. Nabumetone is very safe for the GI tract. …
Number of citations: 51 www.sciencedirect.com
RE Haddock, DJ Jeffery, JA Lloyd, AR Thawley - Xenobiotica, 1984 - Taylor & Francis
… In the rat about half of the administered nabumetone was oxidized to the pharmacologically … 4-(6-Hydroxy-2-naphthyl)-butan-2-one was obtained by retluxing nabumetone with ethanolic …
Number of citations: 90 www.tandfonline.com
M Starek, J Krzek - Talanta, 2009 - Elsevier
Non-steroidal anti-inflammatory drugs (NSAIDs) are the group most often used in human health care, since they are available without prescription for treatment of fever and minor pain. …
Number of citations: 103 www.sciencedirect.com
EA Boyle, PC Freemanm, FR Mangan… - Journal of Pharmacy …, 1982 - Wiley Online Library
Nabumetone is a compound of novel structure which … Nabumetone is also active in the adjuvant‐induced arthritis test … the relatively poor ability of nabumetone to inhibit the synthesis of …
Number of citations: 94 onlinelibrary.wiley.com
T Hedner, O Samulesson, P Währborg, H Wadenvik… - Drugs, 2004 - Springer
… In common with other COX inhibitors, nabumetone may increase the risk of GI … of nabumetone but also to its COX-1/COX-2 inhibitor profile. Through its metabolite 6-MNA, nabumetone …
Number of citations: 98 link.springer.com
MA Gonzalo-Garijo, C Cordobés-Duran… - … Allergology and Clinical …, 2007 - Citeseer
… nabumetone are not frequent. We report 2 cases of immediate systemic reactions due to nabumetone… Clinically, it is clear that nabumetone was responsible for the syndrome suffered by …
Number of citations: 19 citeseerx.ist.psu.edu

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